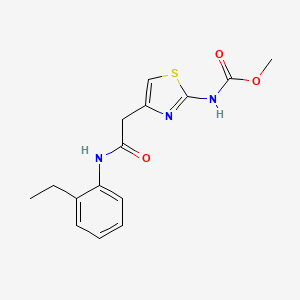

Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole derivatives have been synthesized and studied for their antibacterial activity . These molecules combine thiazole and sulfonamide, groups with known antibacterial activity . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Synthesis Analysis

The synthesis of thiazole derivatives involves various reactions. For instance, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .

Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include bromination and reaction with thiourea in ethanol .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by different substituents on the thiazole ring .

Applications De Recherche Scientifique

Transformation and Synthesis

The compound, as part of the broader family of thiazole derivatives, has been studied for its potential in various chemical transformations and syntheses. For instance, similar compounds have been transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, which are of interest due to their potential biological activities (Žugelj et al., 2009). Furthermore, the transformation of related thiazole carbamates into diverse derivatives such as 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates has been explored, showcasing the versatility of such compounds in chemical synthesis (Albreht et al., 2009).

Biological Activities

Compounds in the same family have been noted for their therapeutic effects in a variety of pathological conditions. Specifically, derivatives of 1, 3, 4-thiadiazole, a related compound, have been extensively studied for their antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties (Ameen & Qasir, 2017; Wardkhan et al., 2008). This points towards a significant potential for similar compounds in medicinal chemistry and drug design.

Antimicrobial and Antiproliferative Activities

Some derivatives have been specifically synthesized and evaluated for their antimicrobial properties, demonstrating efficacy against various bacterial and fungal strains (Mruthyunjayaswamy & Basavarajaiah, 2009). Additionally, certain thiazole compounds have been tested for their anti-proliferative properties against cancer cells, highlighting the potential of such compounds in the development of novel anticancer therapies (Sonar et al., 2020).

Radioisotope Labelling and Analysis

The compound and its related derivatives have been utilized in the synthesis of carbon-14 labelled versions for radioisotope studies. This application is particularly relevant in understanding the metabolism, residue, and environmental behavior of such compounds, utilizing radioisotope tracing techniques (Yang et al., 2018).

Mécanisme D'action

While the exact mechanism of action for “Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is not available, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Orientations Futures

Propriétés

IUPAC Name |

methyl N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-3-10-6-4-5-7-12(10)17-13(19)8-11-9-22-14(16-11)18-15(20)21-2/h4-7,9H,3,8H2,1-2H3,(H,17,19)(H,16,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXACBUGIGOVWOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413767.png)

![6-(4-Chlorophenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2413774.png)

![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2413777.png)

![2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide](/img/structure/B2413782.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pentyloxy)benzamide](/img/structure/B2413783.png)

![(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2413786.png)